molecular formula C16H14FN5O4 B2823446 2-[6-(4-Fluorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid CAS No. 878736-53-9

2-[6-(4-Fluorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid

Cat. No. B2823446
M. Wt: 359.317
InChI Key: CSNREUQOWKZGGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a fluorophenyl group, a purine ring, an imidazole ring, and an acetic acid group . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

The molecule contains a purine ring, which is a type of heterocyclic aromatic organic compound. It also contains an imidazole ring, which is a five-membered planar ring, which includes two nitrogen atoms that have nonadjacent positions .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Toxicological Analysis

In a study focusing on toxicological investigations, a case of fatal overdose involving various substances, including chlorophenoxyacetic acids, highlighted the importance of understanding the metabolic and toxicological pathways of complex chemical compounds. This research underscores the critical need for comprehensive toxicological analysis tools in forensic and clinical toxicology to assess the impact of various substances, including novel chemical entities similar to the one (Osterloh, Lotti, & Pond, 1983).

Metabolism and Excretion Studies

Research on the metabolism and excretion of pharmacologically active compounds is vital for understanding their biological effects and safety profile. A study on the metabolism and excretion of MK-0524, a prostaglandin D2 receptor antagonist, provides insights into the metabolic pathways and elimination mechanisms of complex chemical structures, which can inform the development and clinical use of new therapeutic agents (Karanam et al., 2007).

Pharmacokinetics and Drug Development

Understanding the disposition and metabolism of new drug candidates is fundamental in drug development. The study of SB-649868, an orexin receptor antagonist, highlights the importance of pharmacokinetic studies in identifying the primary routes of drug metabolism and excretion, which are crucial for optimizing drug efficacy and safety (Renzulli et al., 2011).

Diagnostic and Imaging Agent Development

Advancements in diagnostic imaging technologies offer new opportunities for identifying and understanding disease processes. The development and evaluation of novel imaging agents, such as 18F-FIBT for β-amyloid imaging in neurodegenerative diseases, demonstrate the application of complex chemical compounds in enhancing diagnostic accuracy and providing insights into disease pathology (Grimmer et al., 2018).

Biomonitoring and Exposure Assessment

Biomonitoring studies, such as those assessing exposure to butylated hydroxytoluene (BHT) and its metabolites, utilize analytical chemistry techniques to evaluate the internal burden of environmental chemicals in human populations. Such studies are crucial for understanding the potential health effects of exposure to various chemical compounds and for informing public health policies and safety standards (Schmidtkunz et al., 2020).

properties

IUPAC Name

2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5O4/c1-19-13-12(14(25)22(16(19)26)8-11(23)24)21-7-6-20(15(21)18-13)10-4-2-9(17)3-5-10/h2-5H,6-8H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNREUQOWKZGGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC(=O)O)N3CCN(C3=N2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(8-(4-fluorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-1H-imidazo[2,1-f]purin-3(2H,4H,6H)-yl)acetic acid

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